molecular formula C12H19BrCl2N2 B12304122 4-((6-Bromopyridin-2-yl)methyl)azepane dihydrochloride

4-((6-Bromopyridin-2-yl)methyl)azepane dihydrochloride

Cat. No.: B12304122
M. Wt: 342.10 g/mol
InChI Key: YNVFFVJKTMKAIV-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-2-yl)methyl)azepane dihydrochloride: is a chemical compound that features a bromopyridine moiety attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Bromopyridin-2-yl)methyl)azepane dihydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 6-bromopyridine.

    Formation of Azepane Ring: The bromopyridine is then reacted with an appropriate azepane precursor under specific conditions to form the desired azepane ring structure.

    Methylation: The azepane ring is methylated to introduce the methyl group at the desired position.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and ring formation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromopyridine moiety or the azepane ring.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the azepane ring.

    Reduction: Reduced forms of the bromopyridine moiety.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology:

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.

Medicine:

    Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 4-((6-Bromopyridin-2-yl)methyl)azepane dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the azepane ring may influence the compound’s overall binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-((6-Bromopyridin-2-yl)methyl)morpholine: This compound features a morpholine ring instead of an azepane ring.

    (6-Bromopyridin-2-yl)methanol: This compound lacks the azepane ring and has a hydroxyl group instead.

Uniqueness:

    Azepane Ring: The presence of the azepane ring in 4-((6-Bromopyridin-2-yl)methyl)azepane dihydrochloride provides unique structural and chemical properties compared to similar compounds.

    Dihydrochloride Salt: The formation of the dihydrochloride salt enhances the compound’s stability and solubility, making it more suitable for various applications.

Properties

Molecular Formula

C12H19BrCl2N2

Molecular Weight

342.10 g/mol

IUPAC Name

4-[(6-bromopyridin-2-yl)methyl]azepane;dihydrochloride

InChI

InChI=1S/C12H17BrN2.2ClH/c13-12-5-1-4-11(15-12)9-10-3-2-7-14-8-6-10;;/h1,4-5,10,14H,2-3,6-9H2;2*1H

InChI Key

YNVFFVJKTMKAIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)CC2=NC(=CC=C2)Br.Cl.Cl

Origin of Product

United States

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